Methyl 5-hydroxy-6-methoxypicolinate

Description

Properties

IUPAC Name |

methyl 5-hydroxy-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7-6(10)4-3-5(9-7)8(11)13-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCYYENRSMPBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719124 | |

| Record name | Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256791-78-2 | |

| Record name | Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-hydroxy-6-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword

Methyl 5-hydroxy-6-methoxypicolinate is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern on the pyridine ring, featuring vicinal hydroxyl and methoxy groups alongside a methyl ester, presents a versatile platform for the synthesis of novel bioactive molecules. This guide provides a comprehensive, in-depth exploration of a plausible and robust synthetic pathway to this target molecule. The narrative emphasizes the rationale behind the chosen synthetic strategy and provides detailed, field-proven experimental protocols.

I. Synthetic Strategy: A Multi-Step Approach from a Dihalogenated Pyridine Precursor

The overall synthetic strategy hinges on the following key transformations:

-

Selective Monomethoxylation: Leveraging the differential reactivity of the two bromine atoms on the pyridine ring to achieve selective substitution at the 6-position.

-

Protection of the Hydroxyl Group: Masking the reactive hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in subsequent organometallic reactions.

-

Halogen-Metal Exchange and Carboxylation: Conversion of the remaining bromo substituent at the 2-position to an organolithium species, followed by quenching with carbon dioxide to install the carboxylic acid moiety.

-

Deprotection: Removal of the silyl protecting group to unveil the hydroxyl functionality.

-

Esterification: Final conversion of the picolinic acid to the desired methyl ester.

This pathway is designed to be robust, high-yielding, and scalable, relying on well-established and reliable chemical transformations.

II. Visualizing the Synthetic Pathway

The following diagram provides a high-level overview of the proposed synthetic route.

Caption: Proposed multi-step synthesis of Methyl 5-hydroxy-6-methoxypicolinate.

III. Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere.

Step 1: Synthesis of 2-Bromo-3-hydroxy-6-methoxypyridine

This initial step involves a nucleophilic aromatic substitution to selectively replace one of the bromine atoms with a methoxy group. The bromine at the 6-position is generally more susceptible to nucleophilic attack than the one at the 2-position in such systems.

-

Materials:

-

2,6-Dibromo-3-hydroxypyridine

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 2,6-dibromo-3-hydroxypyridine (1.0 equiv) in anhydrous methanol, add sodium methoxide (1.1 equiv) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract with diethyl ether (3 x).

-

Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-3-hydroxy-6-methoxypyridine.

-

Step 2: Protection of the Hydroxyl Group

The hydroxyl group is protected as a TBDMS ether to prevent its acidic proton from interfering with the subsequent organolithium chemistry.

-

Materials:

-

2-Bromo-3-hydroxy-6-methoxypyridine

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-bromo-3-hydroxy-6-methoxypyridine (1.0 equiv) in anhydrous DMF.

-

Add imidazole (2.5 equiv) followed by TBDMSCl (1.2 equiv) at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 2-bromo-3-(tert-butyldimethylsilyloxy)-6-methoxypyridine is often of sufficient purity for the next step, or it can be purified by flash chromatography.

-

Step 3: Halogen-Metal Exchange and Carboxylation

This crucial step involves the formation of the picolinic acid core via a lithium-halogen exchange followed by carboxylation.

Caption: Mechanism of the key carboxylation step.

-

Materials:

-

2-Bromo-3-(tert-butyldimethylsilyloxy)-6-methoxypyridine

-

n-Butyllithium (n-BuLi, solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Dry carbon dioxide (CO₂) gas or dry ice

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-bromo-3-(tert-butyldimethylsilyloxy)-6-methoxypyridine (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Quench the reaction by bubbling dry CO₂ gas through the solution for 30 minutes, or by carefully adding crushed dry ice.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Acidify the mixture to pH ~3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-(tert-butyldimethylsilyloxy)-6-methoxypicolinic acid.

-

Step 4: Deprotection of the TBDMS Group

The silyl ether is cleaved to reveal the free hydroxyl group.

-

Materials:

-

5-(tert-butyldimethylsilyloxy)-6-methoxypicolinic acid

-

Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the crude 5-(tert-butyldimethylsilyloxy)-6-methoxypicolinic acid (1.0 equiv) in THF.

-

Add TBAF solution (1.2 equiv) at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC.[1]

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or flash chromatography to obtain 5-hydroxy-6-methoxypicolinic acid.

-

Step 5: Fischer Esterification

The final step is the acid-catalyzed esterification of the picolinic acid with methanol.

-

Materials:

-

5-Hydroxy-6-methoxypicolinic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 5-hydroxy-6-methoxypicolinic acid (1.0 equiv) in anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).[2][3]

-

Cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the final product, methyl 5-hydroxy-6-methoxypicolinate.

-

IV. Summary of Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent(s) | Temperature | Typical Yield (%) |

| 1 | 2,6-Dibromo-3-hydroxypyridine | NaOMe | MeOH | Reflux | 60-70 |

| 2 | 2-Bromo-3-hydroxy-6-methoxypyridine | TBDMSCl, Imidazole | DMF | Room Temp. | >90 |

| 3 | 2-Bromo-3-(TBDMS-oxy)-6-methoxypyridine | n-BuLi, CO₂ | THF | -78 °C | 70-80 |

| 4 | 5-(TBDMS-oxy)-6-methoxypicolinic acid | TBAF | THF | Room Temp. | 85-95 |

| 5 | 5-Hydroxy-6-methoxypicolinic acid | MeOH, H₂SO₄ (cat.) | MeOH | Reflux | 80-90 |

V. Conclusion

The synthesis of methyl 5-hydroxy-6-methoxypicolinate, while not a trivial undertaking, can be successfully achieved through a logical, multi-step sequence. The pathway detailed in this guide, commencing from 2,6-dibromo-3-hydroxypyridine, offers a robust and adaptable strategy for accessing this valuable heterocyclic building block. The judicious use of protecting groups and the precise control of reaction conditions, particularly during the critical halogen-metal exchange and carboxylation step, are paramount to the success of this synthesis. The protocols provided herein are based on well-established methodologies and are intended to serve as a reliable starting point for researchers in their synthetic endeavors.

VI. References

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. [Link]

-

Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]

-

Hwu, J. R., et al. (2001). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Journal of the Chinese Chemical Society, 48(4), 653-658.

-

Li, W., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(10), 2636. [Link]

-

Kumar, R., et al. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. Nucleosides, Nucleotides and Nucleic Acids, 28(5-6), 461-468. [Link]

-

AIECHEM. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. [Link]

-

Dubinina, G. G., et al. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters, 16(6), 1744-1747. [Link]

-

Reddit. (2023). Removal of TBDMS from a hydroxypyridine derivative. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]

-

DeMong, D. E., & Williams, R. M. (2001). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2001(5), 18-28. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. [Link]

-

Liu, T., et al. (2021). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature Communications, 12(1), 5632.

-

ResearchGate. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Knochel, P. (2008). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 63(10), 1133-1144.

-

van der Veken, P., et al. (2005). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 10(1), 212-221. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

ResearchGate. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine. [Link]

-

University of Glasgow. (n.d.). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. [Link]

-

Molecules. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK!. [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Wikipedia. (n.d.). 2-Bromopyridine. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

-

Royal Society of Chemistry. (n.d.). Metal-catalysed halogen exchange reactions of aryl halides. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

Sources

An In-Depth Technical Guide to Methyl 5-hydroxy-6-methoxypicolinate: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives, particularly substituted picolinic acids and their esters, are of significant interest due to their diverse biological activities, which include roles as enzyme inhibitors and intermediates in the synthesis of complex therapeutic agents.[2][3] This guide provides a comprehensive technical overview of a specific picolinate derivative, Methyl 5-hydroxy-6-methoxypicolinate. While specific experimental data for this compound is limited in publicly accessible literature, this document, leveraging data from structurally related compounds and established chemical principles, aims to serve as a valuable resource for researchers in drug discovery and chemical synthesis. We will delve into its physicochemical properties, propose a detailed synthetic pathway, and explore its potential pharmacological applications.

Physicochemical Properties of Methyl 5-hydroxy-6-methoxypicolinate

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental conditions.

Structural and General Properties

Methyl 5-hydroxy-6-methoxypicolinate is a polysubstituted pyridine derivative. The pyridine core is functionalized with a methyl ester at the 2-position, a hydroxyl group at the 5-position, and a methoxy group at the 6-position. This unique arrangement of functional groups is expected to dictate its chemical reactivity and biological interactions.

Table 1: Summary of Physicochemical Properties of Methyl 5-hydroxy-6-methoxypicolinate

| Property | Value | Source |

| IUPAC Name | methyl 5-hydroxy-6-methoxypyridine-2-carboxylate | |

| CAS Number | 1256791-78-2 | [4] |

| Molecular Formula | C₈H₉NO₄ | [4] |

| Molecular Weight | 183.16 g/mol | [4] |

| Appearance | Solid (Predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents is predicted.[5] | |

| pKa | The phenolic hydroxyl group is expected to have a pKa around 8-10, while the pyridine nitrogen is weakly basic. | |

| LogP | The combination of polar (hydroxyl) and non-polar (methyl, methoxy) groups suggests a moderate lipophilicity. | [6] |

Spectral Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methyl ester protons (-COOCH₃) is expected around 3.8-4.0 ppm.

-

A singlet for the methoxy group protons (-OCH₃) should appear around 3.9-4.1 ppm.

-

Two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the two protons on the pyridine ring. The exact chemical shifts will be influenced by the electronic effects of the substituents.

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which will be dependent on the solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A peak for the methyl ester carbon (-COOCH₃) around 52-55 ppm.

-

A peak for the methoxy carbon (-OCH₃) around 55-60 ppm.

-

Several peaks in the aromatic region (110-160 ppm) for the five carbons of the pyridine ring. The carbons attached to the oxygen and nitrogen atoms will be the most downfield.

-

A peak for the carbonyl carbon of the ester group (-COO-) is expected around 165-170 ppm.[10]

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[11]

-

A strong, sharp absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the ester carbonyl group.[12]

-

C-H stretching vibrations of the methyl and methoxy groups will appear around 2850-3000 cm⁻¹.

-

C-O stretching vibrations for the ester and ether linkages are expected in the 1000-1300 cm⁻¹ region.[11]

-

C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ range.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) would be observed at m/z = 183.16.

-

Common fragmentation patterns for methyl esters include the loss of the methoxy group (-OCH₃, M-31) and the loss of the carbomethoxy group (-COOCH₃, M-59).[13][14] The fragmentation of the pyridine ring would also contribute to the overall spectrum.

-

Synthesis of Methyl 5-hydroxy-6-methoxypicolinate

A plausible and efficient synthetic route for Methyl 5-hydroxy-6-methoxypicolinate can be designed based on established methodologies for the synthesis of substituted picolinates.[15] The proposed pathway involves the esterification of a suitable carboxylic acid precursor, which can be synthesized from commercially available starting materials.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a substituted hydroxypyridine.

Caption: Proposed synthetic workflow for Methyl 5-hydroxy-6-methoxypicolinate.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of Methyl 5-hydroxy-6-methoxypicolinate from its corresponding carboxylic acid via Fischer esterification.

Materials:

-

5-Hydroxy-6-methoxypicolinic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxy-6-methoxypicolinic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (typically 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process two more times to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic layers and wash them with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product. The crude Methyl 5-hydroxy-6-methoxypicolinate can be further purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined in Section 1.2 (¹H NMR, ¹³C NMR, FTIR, and MS). The melting point of the purified product should also be determined and compared to literature values if they become available.

Potential Applications and Biological Relevance

Picolinic acid and its derivatives have a rich history in medicinal chemistry, with applications ranging from enzyme inhibition to metal chelation.[3][6] The specific substitution pattern of Methyl 5-hydroxy-6-methoxypicolinate suggests several avenues for its potential biological activity.

Enzyme Inhibition

The substituted pyridine core of Methyl 5-hydroxy-6-methoxypicolinate makes it an attractive candidate for screening as an enzyme inhibitor. Many kinase inhibitors, for example, incorporate a pyridine or similar heterocyclic scaffold to interact with the ATP-binding site of the enzyme.[2][16] The hydroxyl and methoxy groups can form key hydrogen bonds with amino acid residues in the active site, while the methyl ester could be modified to improve potency or selectivity.

Sources

- 1. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. mdpi.com [mdpi.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. mdpi.com [mdpi.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. rjpbcs.com [rjpbcs.com]

- 13. researchgate.net [researchgate.net]

- 14. scienceready.com.au [scienceready.com.au]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 5-hydroxy-6-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-hydroxy-6-methoxypicolinate, identified by its CAS number 1256791-78-2, is a substituted pyridine derivative belonging to the hydroxypyridinone class of compounds.[1] While specific research on this particular molecule is emerging, its structural features suggest a significant potential in medicinal chemistry and materials science. This guide provides a comprehensive technical overview, drawing upon established knowledge of related picolinates and hydroxypyridinones to project the synthesis, properties, and potential applications of this compound. As a Senior Application Scientist, the insights herein are synthesized to provide both foundational knowledge and a forward-looking perspective for professionals in drug development and scientific research.

Introduction: Unveiling a Promising Scaffold

Methyl 5-hydroxy-6-methoxypicolinate is an organic compound with the chemical formula C₈H₉NO₄.[1] Its core structure is a pyridine ring, a fundamental heterocyclic motif in numerous biologically active molecules. The strategic placement of a hydroxyl group at the 5-position and a methoxy group at the 6-position, along with a methyl ester at the 2-position, creates a unique electronic and steric environment. This substitution pattern places it within the broader family of hydroxypyridinones, which are renowned for their metal-chelating properties and diverse therapeutic applications.[2][3][4][5]

The hydroxypyridinone scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to form stable complexes with various metal ions, most notably iron (Fe³⁺).[4][5] This has led to the development of hydroxypyridinone-based drugs for the treatment of iron overload diseases.[5] Furthermore, the versatility of this scaffold allows for a wide range of chemical modifications to fine-tune its biological activity and pharmacokinetic properties.[2]

Key Structural Features and Potential Implications:

-

Hydroxypyridinone Core: The 5-hydroxy group is crucial for the compound's potential metal-chelating activity, a key determinant of its likely biological function.

-

Methoxy Group: The 6-methoxy group can influence the compound's lipophilicity, metabolic stability, and overall electronic properties, potentially modulating its biological activity and target engagement.

-

Methyl Picolinate Moiety: The methyl ester at the 2-position offers a site for further chemical modification and can influence the compound's solubility and cell permeability.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 5-hydroxy-6-methoxypicolinate is presented below. It is important to note that while some data is available, other parameters may be predicted based on its chemical structure.

| Property | Value | Source |

| CAS Number | 1256791-78-2 | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | Calculated |

| PubChem CID | 56956227 | [1] |

| MDL Number | MFCD18259871 | [1] |

Proposed Synthetic Pathways

While a specific, detailed synthesis of Methyl 5-hydroxy-6-methoxypicolinate is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted picolinates and pyridinones.[6][7][8]

A potential synthetic approach could involve the construction of the substituted pyridine ring followed by functional group manipulations. One possible strategy is outlined below:

Proposed Retrosynthetic Analysis:

Caption: A simplified retrosynthetic analysis for Methyl 5-hydroxy-6-methoxypicolinate.

Illustrative Experimental Protocol (Hypothetical):

This protocol is a generalized representation based on similar syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Substituted Pyridine Precursor

A multi-component reaction could be employed, reacting a suitable 1,3-dicarbonyl compound with an enamine and a nitrogen source, such as ammonium acetate, to form the pyridine ring.[7] The starting materials would be chosen to already incorporate or allow for the later introduction of the required substituents.

Step 2: Introduction of the Hydroxyl and Methoxy Groups

If not already present from the initial ring formation, the hydroxyl and methoxy groups could be introduced through nucleophilic aromatic substitution or other standard aromatic functionalization reactions on a suitably activated pyridine intermediate.

Step 3: Esterification to Yield the Final Product

The picolinic acid precursor would then be subjected to esterification with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst) to yield Methyl 5-hydroxy-6-methoxypicolinate.[9]

Workflow for Proposed Synthesis:

Caption: Proposed workflow for the synthesis of Methyl 5-hydroxy-6-methoxypicolinate.

Potential Applications and Biological Activity

The structural similarity of Methyl 5-hydroxy-6-methoxypicolinate to other well-studied hydroxypyridinones provides a strong basis for predicting its potential biological activities and applications.[2][3][5]

Primary Areas of Interest:

-

Iron Chelation Therapy: Given the high affinity of hydroxypyridinones for ferric iron, this compound could be investigated for its potential in treating iron overload disorders such as thalassemia and hemochromatosis.[5] The methoxy and methyl ester groups could modulate its pharmacokinetic profile, potentially offering advantages over existing therapies.

-

Neurodegenerative Diseases: Dysregulation of metal ion homeostasis is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's.[2] Hydroxypyridinone-based chelators are being explored as therapeutic agents to mitigate metal-induced oxidative stress in the brain.[2]

-

Antimicrobial and Antifungal Agents: Iron is an essential nutrient for the growth of many pathogenic microorganisms.[3] By sequestering iron, hydroxypyridinone derivatives can exhibit antimicrobial and antifungal activity.[2][3]

-

Enzyme Inhibition: Some hydroxypyridinones have been shown to inhibit metalloenzymes.[2][5] This opens up possibilities for applications in cancer therapy and other diseases where specific enzymes are overactive.

-

Diagnostic and Imaging Agents: The strong metal-chelating properties of hydroxypyridinones make them suitable for developing radiopharmaceuticals for diagnostic imaging (e.g., PET scans) when complexed with appropriate radioisotopes.[3]

Proposed Mechanism of Action: The Role of Metal Chelation

The primary proposed mechanism of action for Methyl 5-hydroxy-6-methoxypicolinate is its ability to act as a chelating agent. The hydroxyl and adjacent ring nitrogen of the hydroxypyridinone core can form a stable five-membered ring with a metal ion.

Signaling Pathway of Iron Chelation:

Caption: Proposed mechanism of action via iron chelation.

By binding to excess or misplaced iron, Methyl 5-hydroxy-6-methoxypicolinate could prevent the participation of iron in the Fenton reaction, which generates highly reactive and damaging hydroxyl radicals. The resulting iron complex would then be excreted from the body, leading to a reduction in overall iron burden and a decrease in oxidative stress.

Future Research Directions

To fully elucidate the potential of Methyl 5-hydroxy-6-methoxypicolinate, several key areas of research should be pursued:

-

Development and Optimization of a Reliable Synthetic Route: A robust and scalable synthesis is the first critical step for enabling further research.

-

In Vitro Characterization of Metal Chelation: Detailed studies are needed to determine the binding affinity and selectivity of the compound for various biologically relevant metal ions.

-

Evaluation of Biological Activity: A comprehensive screening of the compound's activity in relevant in vitro and in vivo models for iron overload, neurodegeneration, and microbial infections is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help to identify the key structural features that contribute to its biological activity and to optimize its properties.

-

Pharmacokinetic and Toxicological Profiling: A thorough assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is essential for its potential development as a therapeutic agent.

Conclusion

Methyl 5-hydroxy-6-methoxypicolinate stands as a compound of significant interest at the intersection of synthetic chemistry and drug discovery. While direct experimental data remains limited, its structural analogy to the well-established class of hydroxypyridinones provides a strong rationale for its investigation as a metal-chelating agent with potential therapeutic applications. The insights and proposed research directions outlined in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of medicinal chemistry.

References

-

The synthesis of some substituted methyl pyridinecarboxylates. II. Methyl 4-substituted picolinates, methyl 5-substituted picolinates, and methyl 5-substituted nicotinates. Australian Journal of Chemistry. Available at: [Link]

-

Santos, M. A., et al. (2016). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Mini reviews in medicinal chemistry. Available at: [Link]

-

Wang, Y., et al. (2022). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules (Basel, Switzerland). Available at: [Link]

-

Zolfigol, M. A., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. Available at: [Link]

-

Santos, M. A. (2012). Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs. Coordination Chemistry Reviews. Available at: [Link]

-

Hider, R. C., & Kong, X. (2013). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]

-

American Elements. Methyl 5-hydroxy-6-methoxypicolinate. Available at: [Link]

-

Rasooll, M. M., et al. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. Available at: [Link]

-

Fiorini, F., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. connectsci.au [connectsci.au]

- 7. researchgate.net [researchgate.net]

- 8. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]

A Technical Guide to the Biological Activity of Methyl 5-hydroxy-6-methoxypicolinate: A Prospective Analysis and Research Framework

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-hydroxy-6-methoxypicolinate is a pyridine derivative with a substitution pattern that suggests potential for diverse biological activities. While the existing scientific literature on this specific compound is sparse, its structural similarity to other biologically active picolinates provides a strong rationale for its investigation as a novel therapeutic agent or agrochemical. This technical guide serves as a comprehensive framework for researchers, outlining a systematic approach to characterizing the biological activity of Methyl 5-hydroxy-6-methoxypicolinate. It combines in silico predictive methodologies with detailed, field-proven experimental protocols to guide the discovery and elucidation of its potential pharmacological or herbicidal effects. As a Senior Application Scientist, the aim is to provide not just a series of steps, but a logical, self-validating research pathway that explains the causality behind each experimental choice, ensuring a rigorous and efficient investigation.

Physicochemical Properties and In Silico Bioactivity Prediction

A foundational step in the evaluation of any novel compound is the characterization of its physicochemical properties and the use of computational tools to predict its potential biological activities and drug-likeness.

Physicochemical Profile

The predicted physicochemical properties of Methyl 5-hydroxy-6-methoxypicolinate are summarized below. These parameters are crucial for predicting its pharmacokinetic behavior, such as absorption and distribution.

| Property | Value | Source |

| CAS Number | 1256791-78-2 | American Elements[1] |

| Molecular Formula | C₈H₉NO₄ | American Elements[1] |

| Molar Mass | 183.16 g/mol | PubChem |

| XLogP3 | 0.5 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

In Silico Prediction Workflow

An in silico approach offers a rapid and cost-effective means to generate initial hypotheses about a compound's bioactivity, potential molecular targets, and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This workflow provides a roadmap for the computational analysis of Methyl 5-hydroxy-6-methoxypicolinate.

Potential Biological Activities Based on Structural Analogs

The picolinic acid scaffold is present in numerous compounds with established biological activities. This provides a strong basis for hypothesizing the potential effects of Methyl 5-hydroxy-6-methoxypicolinate.

Picolinic acid derivatives have demonstrated a broad spectrum of biological activities, making them versatile scaffolds in medicinal chemistry and agrochemistry.[2] For instance, certain substituted picolinates function as potent synthetic auxin herbicides by targeting the auxin-signaling F-box protein 5 (AFB5), leading to uncontrolled plant growth and death.[3][4] In the realm of medicine, natural products containing the picolinic acid moiety, such as streptonigrin, exhibit significant antitumor and antibacterial properties.[2] Other derivatives have been investigated for their roles as enzyme inhibitors, with applications in treating a variety of diseases.[2] The presence of hydroxyl and methoxy substituents on the pyridine ring of Methyl 5-hydroxy-6-methoxypicolinate may modulate its electronic properties and steric profile, influencing its binding affinity for specific biological targets. Quantum chemical calculations on picolinic acid derivatives have shown that their electron structure is a key determinant of their physiological effects.[5]

Hypothesized Anti-Inflammatory Mechanism

Based on the known anti-inflammatory properties of various phenolic compounds and pyridine derivatives, a plausible hypothesis is that Methyl 5-hydroxy-6-methoxypicolinate could modulate inflammatory signaling pathways, such as the NF-κB pathway.

Proposed Experimental Workflows for Bioactivity Screening

A tiered approach to experimental validation is recommended, starting with broad screening assays and progressing to more specific, mechanism-oriented studies based on initial findings.

Tier 1: Preliminary Bioactivity Screening

This initial phase aims to identify the general biological effects of the compound across different domains.

3.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Rationale: To determine the cytotoxic potential of the compound against both cancerous and non-cancerous cell lines. This is a critical first step to identify potential anticancer activity and to establish non-toxic concentration ranges for subsequent cell-based assays.

-

Protocol:

-

Seed a panel of cell lines (e.g., HeLa, MCF-7, A549 for cancer; HEK293 for normal) in 96-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of Methyl 5-hydroxy-6-methoxypicolinate in the appropriate cell culture medium.

-

Treat the cells with the compound at various concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

-

3.1.2. Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Rationale: To assess the compound's ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

-

Protocol:

-

Prepare a twofold serial dilution of the compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

-

Incubate the plates at the appropriate temperature and duration for each microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

-

Tier 2: Mechanism-Oriented Assays

Based on the results from Tier 1 and the in silico predictions, more focused assays can be employed to elucidate the mechanism of action.

3.2.1. In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

-

Rationale: To investigate the potential anti-inflammatory effects of the compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of Methyl 5-hydroxy-6-methoxypicolinate for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition relative to the LPS-only control.

-

Overall Experimental Workflow

The following diagram illustrates the proposed tiered approach for the experimental validation of the biological activity of Methyl 5-hydroxy-6-methoxypicolinate.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Summary of Hypothetical Screening Results

The following table provides a template for summarizing the results from the preliminary screening assays.

| Assay | Test System | Result (IC₅₀ / MIC in µM) |

| Cytotoxicity | HeLa (Cervical Cancer) | > 100 |

| MCF-7 (Breast Cancer) | 25.4 ± 3.1 | |

| HEK293 (Normal Kidney) | 89.2 ± 7.5 | |

| Antimicrobial | S. aureus | 64 |

| E. coli | > 128 | |

| C. albicans | > 128 | |

| Anti-inflammatory | NO Inhibition (RAW 264.7) | 15.8 ± 2.3 |

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of the biological activity of Methyl 5-hydroxy-6-methoxypicolinate. By leveraging in silico predictions to guide targeted experimental validation, researchers can efficiently and rigorously characterize the potential of this novel compound. The proposed workflows, from preliminary screening to mechanism-of-action studies, offer a clear path to elucidating its therapeutic or agrochemical value. Future research should focus on performing the outlined experiments, and any promising results should be followed up with more advanced preclinical studies, including in vivo efficacy and safety assessments.

References

-

Konovalikhin, S. V., Boĭkov, P. I., & Burlakova, E. B. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157. [Link]

-

Li, W., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

-

Javed, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 17(5), 639. [Link]

-

Li, W., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

-

American Elements. (n.d.). Methyl 5-hydroxy-6-methoxypicolinate. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Biological Evaluation, and Structural Analogs of Methyl 5-hydroxy-6-methoxypicolinate

This guide provides a comprehensive technical overview of methyl 5-hydroxy-6-methoxypicolinate, a substituted pyridine derivative with potential applications in drug discovery and development. While direct research on this specific molecule is limited, this document leverages established knowledge of related picolinates, hydroxypyridines, and other heterocyclic compounds to project its chemical synthesis, potential biological activities, and strategies for the exploration of its structural analogs. This guide is intended for researchers, medicinal chemists, and drug development professionals.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The nitrogen atom in the six-membered aromatic ring imparts unique physicochemical properties, including hydrogen bonding capability, basicity, and the ability to coordinate with metal ions. These characteristics make pyridines versatile pharmacophores that can interact with a wide range of biological targets.

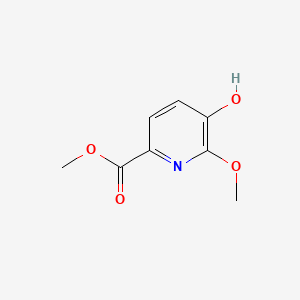

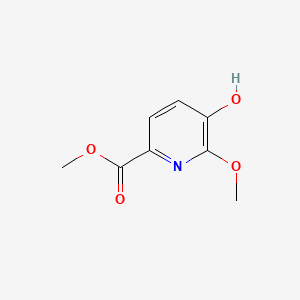

The subject of this guide, methyl 5-hydroxy-6-methoxypicolinate, combines several key functional groups on a pyridine-2-carboxylate core (Figure 1). Its chemical formula is C₈H₉NO₄ and its molecular weight is 183.16 g/mol .[4][5] The presence of a hydroxyl group, a methoxy group, and a methyl ester provides multiple points for potential biological interactions and for synthetic modification to explore structure-activity relationships (SAR).

Figure 1. Chemical structure of methyl 5-hydroxy-6-methoxypicolinate.

Figure 1. Chemical structure of methyl 5-hydroxy-6-methoxypicolinate.

Proposed Synthesis of Methyl 5-hydroxy-6-methoxypicolinate

A possible forward synthesis is outlined below (Figure 2). This proposed pathway is hypothetical and would require experimental validation.

Step-by-Step Protocol (Hypothetical):

-

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) at a specific position on a pyridine ring can serve as a handle for subsequent functionalization.

-

Hydroxylation: The halogenated pyridine can be converted to a hydroxypyridine via nucleophilic substitution or metal-catalyzed hydroxylation.

-

Methoxylation: The hydroxyl group can be selectively protected, followed by the introduction of a methoxy group at another position, or a precursor with a methoxy group could be used from the start.

-

Carboxylation and Esterification: A carboxyl group can be introduced via lithiation and reaction with carbon dioxide, followed by esterification with methanol under acidic conditions to yield the final product.

This proposed synthesis is one of many possibilities and would need to be optimized for reaction conditions, catalysts, and purification methods.

Potential Biological Activities and Therapeutic Applications

The biological activities of methyl 5-hydroxy-6-methoxypicolinate have not been extensively reported. However, based on the known pharmacology of related compounds, we can infer several potential areas of interest.

Table 1: Potential Biological Activities Based on Structural Analogs

| Structural Feature | Related Compound Class | Known Biological Activities | Potential Application Areas |

| Picolinate | Picolinic acid derivatives | Antitumor, anti-inflammatory, antimicrobial | Oncology, Infectious Diseases |

| Hydroxypyridine | Hydroxypyridine derivatives | Antioxidant, neuroprotective, metal chelation | Neurodegenerative Diseases, Iron Overload Disorders |

| Methoxy-substituted aromatics | Anisole-containing compounds | Various, including enzyme inhibition and receptor modulation | Broad |

The combination of a hydroxyl and a methoxy group on the pyridine ring suggests potential for antioxidant activity. The hydroxyl group can act as a hydrogen donor to scavenge free radicals, a property seen in other phenolic and hydroxypyridine compounds like Emoxypine.[6] The picolinate moiety is found in compounds with antitumor and antimicrobial properties.[7][8] For instance, certain N-methylpicolinamide derivatives have shown potent anti-proliferative activities against human cancer cell lines.[7][9]

Structural Analogs and Structure-Activity Relationship (SAR) Studies

To explore the therapeutic potential of methyl 5-hydroxy-6-methoxypicolinate, a systematic SAR study would be essential. The core scaffold offers several positions for modification.

Key Areas for SAR Exploration:

-

Ester Modification (R1): The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. These changes will significantly alter the polarity and hydrogen bonding potential of the molecule.

-

Hydroxyl Group Modification (R2): The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. It can also be replaced with other functional groups like amines or thiols to probe the importance of the hydrogen bond donor.

-

Methoxy Group Modification (R3): The methoxy group can be replaced with other alkoxy groups of varying sizes to explore steric effects. Substitution with electron-withdrawing or -donating groups will modulate the electronics of the pyridine ring.

-

Pyridine Ring Substitution (R4): The unoccupied positions on the pyridine ring (C3 and C4) are prime locations for introducing substituents to explore their impact on biological activity.

A library of analogs based on these modifications could be synthesized and screened against a panel of biological targets to identify key structural features for desired activities.

Experimental Protocols for Evaluation

The biological evaluation of methyl 5-hydroxy-6-methoxypicolinate and its analogs would involve a tiered screening approach.

A. In Vitro Assays:

-

Antiproliferative Activity:

-

Cell Lines: A panel of human cancer cell lines (e.g., HepG2, HCT116, MCF-7) and a non-cancerous control cell line.

-

Method: MTT or SRB assay to determine the half-maximal inhibitory concentration (IC50) after 48-72 hours of compound exposure.

-

-

Antioxidant Activity:

-

Method 1: DPPH Radical Scavenging Assay: Measure the reduction of DPPH by the test compound spectrophotometrically.

-

Method 2: Cellular Antioxidant Assay (CAA): Quantify the ability of the compound to prevent intracellular oxidative stress in cell lines like HepG2.

-

-

Enzyme Inhibition Assays: Based on any identified targets, specific enzyme inhibition assays (e.g., kinase assays, protease assays) would be developed.

B. In Silico Modeling:

-

Molecular Docking: If a specific protein target is identified, molecular docking studies can be used to predict the binding mode and affinity of the analogs. This can help in rational drug design.

-

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs to prioritize synthesis.

Conclusion and Future Directions

Methyl 5-hydroxy-6-methoxypicolinate represents an intriguing, yet underexplored, chemical entity. Its substituted pyridine core suggests a high potential for biological activity. This guide has outlined a plausible synthetic approach, hypothesized potential therapeutic applications based on related structures, and detailed a roadmap for the systematic exploration of its structural analogs.

Future research should focus on the following:

-

Experimental validation of a synthetic route to produce methyl 5-hydroxy-6-methoxypicolinate in sufficient quantities for biological testing.

-

Broad biological screening to identify its primary cellular and molecular targets.

-

Systematic synthesis and SAR studies of analog libraries to optimize for potency, selectivity, and drug-like properties.

The insights gained from such studies will be crucial in determining the true therapeutic potential of this and related classes of substituted picolinates.

References

-

Li, X., et al. (2012). Synthesis and biological evaluation of novel N-methylpicolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6356-6371.[7][9]

-

Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1148.[8]

-

American Elements. (n.d.). Methyl 5-hydroxy-6-methoxypicolinate. Retrieved from [Link][4]

-

Molbase. (n.d.). METHYL 5-HYDROXY-6-METHOXYPYRIDINE-2-CARBOXYLATE. Retrieved from [Link][5]

-

Verma, A., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(9), 4633-4643.[2]

-

Daina, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(15), 12263.[3]

-

PrepChem. (2023). Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester. Retrieved from [Link][10]

-

PubChem. (n.d.). Methyl 6-(hydroxymethyl)picolinate. Retrieved from [Link][11]

-

Newer biologically active pyridines: A potential review. (2015). ResearchGate.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. METHYL 5-HYDROXY-6-METHOXYPYRIDINE-2-CARBOXYLATE | CAS 1256791-78-2 [matrix-fine-chemicals.com]

- 6. Emoxypine - Wikipedia [en.wikipedia.org]

- 7. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Methyl 6-(hydroxymethyl)picolinate | C8H9NO3 | CID 11513809 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 5-hydroxy-6-methoxypicolinate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-hydroxy-6-methoxypicolinate (C₈H₉NO₄, Molecular Weight: 183.16 g/mol ), a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are based on established spectroscopic principles and data from analogous structures, offering a robust framework for the identification and characterization of this compound.

Molecular Structure and Key Features

Methyl 5-hydroxy-6-methoxypicolinate is a highly functionalized pyridine ring with a methyl ester at the 2-position, a hydroxyl group at the 5-position, and a methoxy group at the 6-position. This substitution pattern gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for Methyl 5-hydroxy-6-methoxypicolinate are presented below, based on the analysis of substituent effects on the pyridine ring.[1][2][3][4][5]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and ether functionalities. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | d | ~8.0 |

| H-4 | 7.0 - 7.2 | d | ~8.0 |

| OCH₃ (ester) | 3.8 - 4.0 | s | - |

| OCH₃ (ether) | 3.9 - 4.1 | s | - |

| OH | 9.0 - 11.0 | br s | - |

Causality Behind Predictions:

-

The aromatic protons H-3 and H-4 are expected to appear as doublets due to coupling with each other.

-

The methyl ester and methoxy ether protons will each appear as a singlet, as they have no adjacent protons to couple with.

-

The hydroxyl proton is expected to be a broad singlet and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.[1][3][6][7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 165 - 170 |

| C-3 | 120 - 125 |

| C-4 | 115 - 120 |

| C-5 | 145 - 150 |

| C-6 | 150 - 155 |

| C (ester OCH₃) | 52 - 55 |

| C (ether OCH₃) | 55 - 60 |

| C (pyridine C2) | 140 - 145 |

Causality Behind Predictions:

-

The carbonyl carbon of the ester group is expected to be the most downfield signal.

-

The carbons attached to the electronegative oxygen and nitrogen atoms (C-2, C-5, and C-6) will also be deshielded and appear at higher chemical shifts.

-

The methyl carbons of the ester and ether groups will appear at the lowest chemical shifts (most upfield).

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a sample like Methyl 5-hydroxy-6-methoxypicolinate is as follows:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the high-purity compound into a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for Methyl 5-hydroxy-6-methoxypicolinate are listed below.[8][9][10]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic, CH₃) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1700 - 1730 | Strong, Sharp |

| C=C and C=N stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |

| C-O stretch (ester and ether) | 1000 - 1300 | Strong |

Causality Behind Predictions:

-

The broad, strong absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the hydroxyl group, with the broadness due to hydrogen bonding.

-

A strong, sharp peak around 1700-1730 cm⁻¹ is indicative of the carbonyl (C=O) group of the methyl ester.

-

The absorptions in the 1400-1600 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

-

Strong bands in the 1000-1300 cm⁻¹ region correspond to the C-O stretching of the ester and methoxy groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted mass spectrum of Methyl 5-hydroxy-6-methoxypicolinate is detailed below.[11][12]

| m/z | Predicted Ion | Interpretation |

| 183 | [M]⁺ | Molecular Ion |

| 168 | [M - CH₃]⁺ | Loss of a methyl radical |

| 152 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 124 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 96 | [124 - CO]⁺ | Subsequent loss of carbon monoxide |

Causality Behind Predictions:

-

The molecular ion peak [M]⁺ is expected at an m/z of 183, corresponding to the molecular weight of the compound.

-

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).

-

The loss of a methyl radical from either the methoxy group or the ester is also a likely fragmentation.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for Methyl 5-hydroxy-6-methoxypicolinate.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and scientifically grounded framework for the characterization of Methyl 5-hydroxy-6-methoxypicolinate. The predicted NMR, IR, and MS data, along with the provided experimental protocols, will be invaluable to researchers in confirming the identity and purity of this compound in various applications, from synthetic chemistry to drug discovery.

References

-

Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

Kleinpeter, E., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 41(5), 1384-1391. [Link]

-

ResearchGate. (2025). Synthesis and Spectral Analysis of Pyridine Derivates. [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0329193). [Link]

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

RSC Publishing. (n.d.). Infrared spectra and hydrogen bonding in pyridine derivatives. [Link]

-

Semantic Scholar. (n.d.). Correlations of the infrared spectra of some pyridines. [Link]

-

Polish Journal of Chemistry. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

-

Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

-

Canadian Science Publishing. (n.d.). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. [Link]

-

Wiley Online Library. (2015). Synthesis and spectral investigation of some new hetaryl‐substituted hydroquinolinone derivatives. [Link]

-

Molecules. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

-

YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

Harvard University. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. [Link]

-

MDPI. (n.d.). Synthesis and X-ray Structural Studies of a Substituted 2,3,4,5-Tetrahydro-1H-3-benzazonine and a 1,2,3,5-Tetrahydro-4,3-benzoxazonine. [Link]

-

CASE via MS: Ranking Structure Candidates by Mass Spectra. (n.d.). [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sci-hub.se [sci-hub.se]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Correlations of the infrared spectra of some pyridines | Semantic Scholar [semanticscholar.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Picolinic Acid Esters: A Technical Guide to Unveiling Therapeutic Targets

Introduction

Picolinic acid, an endogenous catabolite of the amino acid tryptophan, and its synthetic derivatives have emerged as a versatile scaffold in medicinal chemistry. The inherent chelating properties of the picolinic acid backbone, coupled with the modifiable ester functional group, provide a unique platform for developing novel therapeutic agents. This technical guide offers an in-depth exploration of the potential therapeutic targets of picolinic acid esters, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, and practical methodologies for their investigation. We will delve into key therapeutic areas where these compounds show promise, including enzyme inhibition, oncology, neuroprotection, and anti-inflammatory applications.

I. Enzyme Inhibition: A Prominent Mechanism of Action

Picolinic acid derivatives have demonstrated significant potential as inhibitors of a wide range of enzymes, highlighting this as a major avenue for therapeutic intervention. The picolinate structure serves as a privileged motif in the design of enzyme inhibitors, with several picolinate-derived drug candidates advancing to clinical trials.

A. Targeting Metalloenzymes: Dopamine β-Monooxygenase

Dopamine β-monooxygenase (DBM) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine. Its inhibition is a potential therapeutic strategy for hypertension. A series of picolinic acid derivatives have been synthesized and evaluated as DBM inhibitors.

Quantitative structure-activity relationship (QSAR) studies have revealed key structural features for potent DBM inhibition:

-

Electronic Properties: A more negatively charged carboxylate moiety enhances inhibitory activity.

-

Hydrophobicity: Lipophilic substituents at the R4 position increase potency.

-

Steric Factors: Larger and bulkier substituents at the R5 position are favorable for inhibition.

Molecular docking studies suggest that the carboxylate group of the picolinic acid derivative interacts with the copper ion at the active site (CuB).

B. Kinase Inhibition: Targeting Cancer and Inflammation

Kinases are a major class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Picolinic acid derivatives have been investigated as inhibitors of several kinases.

1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Novel picolinamide derivatives have been synthesized and shown to be potent VEGFR-2 inhibitors.

2. Aurora-B Kinase

Aurora-B kinase is a key regulator of mitosis, and its overexpression is common in many cancers. N-methylpicolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B kinase, exhibiting potent anti-proliferative activity against various cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of picolinic acid esters against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase substrate (peptide or protein)

-

Picolinic acid ester test compounds

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well plates

-

Plate reader for detecting the output signal (e.g., luminescence, fluorescence, or absorbance)

-

Kinase-Glo®, ADP-Glo™, or similar detection reagent

Procedure:

-

Compound Preparation: Prepare serial dilutions of the picolinic acid ester compounds in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the kinase, the appropriate substrate, and the kinase assay buffer.

-

Inhibitor Addition: Add the picolinic acid ester dilutions to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

-